Dibenzo-24-crown-8

Description

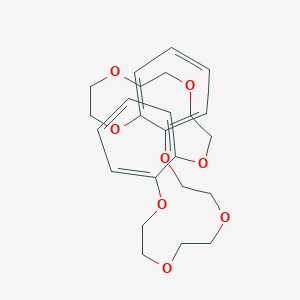

Structure

3D Structure

Properties

IUPAC Name |

2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.012,17]dotriaconta-1(32),12,14,16,28,30-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O8/c1-2-6-22-21(5-1)29-17-13-25-9-10-27-15-19-31-23-7-3-4-8-24(23)32-20-16-28-12-11-26-14-18-30-22/h1-8H,9-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTITLLXXOKDTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OCCOCCOCCOC3=CC=CC=C3OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50161817 | |

| Record name | Dibenzo-24-crown-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Dibenzo-24-crown-8 | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13732 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14174-09-5 | |

| Record name | Dibenzo-24-crown-8 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14174-09-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzo-24-crown-8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014174095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzo-24-crown-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244972 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzo-24-crown-8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50161817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,7,9,10,12,13,20,21,23,24,26,27-dodecahydrodibenz[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Dibenzo-24-crown-8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Dibenzo-24-crown-8, a significant macrocyclic polyether. The document details its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its relevance to scientific research and development.

Chemical Identity and Nomenclature

This compound is a crown ether distinguished by its large 24-membered ring containing eight oxygen atoms, fused to two benzene rings. Its structure allows it to selectively bind specific cations, a property that underpins many of its applications.

The formal IUPAC name for this compound is 2,5,8,11,18,21,24,27-octaoxatricyclo[26.4.0.0¹²,¹⁷]dotriaconta-1(32),12,14,16,28,30-hexaene [1]. It is also commonly identified by its CAS Registry Number: 14174-09-5 [1][2][3][4].

Other synonyms include:

-

6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][5][6][7][8][9][10][11][12]octaoxacyclotetracosin[1][4][13]

-

2,3,14,15-Dibenzo-1,4,7,10,13,16,19,22-octaoxacyclotetracosa-2,14-diene[4][13]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for experimental design and application.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₈ | [1][4][14] |

| Molecular Weight | 448.51 g/mol | [1][4][14] |

| Melting Point | 103-105 °C | [2] |

| Appearance | White solid | [5] |

| Storage Temperature | Below +30°C | [2][3] |

| EC Number | 238-027-7 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound and its derivatives are crucial for researchers. Below are summaries of common experimental protocols found in the literature.

This protocol outlines the steps to create a functionalized this compound monomer that can be used for radical copolymerization, for instance, with N-isopropylacrylamide (NIPAM)[5][6][7].

-

Activation of Carboxylic Acid Derivative: A solution of 2-carboxythis compound (1 equivalent) and N-hydroxysuccinimide (approx. 1 equivalent) in dimethylformamide (DMF) is stirred. Dicyclohexylcarbodiimide (DCC) (approx. 1.3 equivalents) is added, and the reaction mixture is stirred at room temperature for 48 hours[5].

-

Purification of Activated Ester: The resulting white precipitate (dicyclohexylurea) is removed by suction filtration. The filtrate is evaporated in vacuo. The crude product is purified by silica gel column chromatography using a methanol:dichloromethane (1:19) mobile phase. The purified product is then recrystallized from isopropanol to yield the N-hydroxysuccinimide ester derivative as a white solid[5].

-

Amination and Acryloylation: The activated ester is reacted with excess ethylenediamine in acetonitrile at room temperature for 2 hours. This is followed by a reaction with acryloyl chloride in the presence of triethylamine in dichloromethane, with the temperature maintained between 0 °C and room temperature for 20 hours, to yield the final acrylamide monomer[6].

A general purification method for commercially available this compound involves recrystallization.

-

Recrystallization: The compound is recrystallized from ethanol[2].

-

Drying: The recrystallized product is dried in a vacuum oven at 60°C over phosphorus pentoxide (P₂O₅) for 16 hours to remove residual solvent[2].

Core Applications and Logical Relationships

This compound's primary utility stems from its ability to form stable complexes with specific cations, which is dictated by the fit between the ion's diameter and the crown ether's cavity size. This host-guest interaction is the foundation for its use in various scientific fields.

The cavity diameter of this compound is estimated to be between 4.5 and 5.0 Å, making it particularly suitable for binding large cations like cesium (Cs⁺), which has an ionic diameter of 3.34 Å[5]. This selective binding is exploited in:

-

Extraction of Cesium: It can be used to extract cesium ions from aqueous solutions, which is relevant for managing radioactive isotopes like ¹³⁷Cs[5].

-

Ion-Selective Polymers: When incorporated into polymers, such as those based on Poly(N-isopropylacrylamide) (PNIPAM), it can create materials that respond to the presence of specific ions. For example, the cloud point of a DB24C8-PNIPAM copolymer changes significantly in the presence of Cs⁺ ions[5].

This compound acts as a phase-transfer catalyst by encapsulating a cation and transporting it from an aqueous phase into an organic phase. This solubilizes the accompanying anion in the organic medium, enhancing its reactivity[10]. A notable application is its use as a co-solvent and catalyst for cesium fluoride, creating a more efficient anhydrous fluorinating system for organic synthesis[2].

The host-guest chemistry of this compound is fundamental to its role in supramolecular assembly.

-

Rotaxane Formation: It serves as a molecular transporter or macrocyclic component in the synthesis of[5]rotaxanes, which are mechanically interlocked molecules with potential applications in molecular machinery and drug delivery[2][15].

-

Drug Delivery Systems: Its incorporation into copolymers and hydrogels is being explored for applications in drug delivery, where the ion-responsive nature of the material could be used to trigger drug release[5].

A study on acyl-substituted this compound derivatives found no antimicrobial activity against the studied microorganisms, suggesting that its direct biological activity may be limited, and its utility in drug development is more likely as a component of a delivery system rather than as an active agent itself.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Caption: Workflow for monomer synthesis and key application pathways.

Caption: Conceptual diagram of this compound binding a cesium ion.

References

- 1. This compound | C24H32O8 | CID 84238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 14174-09-5 [chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 二苯并-24-冠醚-8 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing this compound Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound (CAS 14174-09-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. This compound [webbook.nist.gov]

- 14. Synthesis of triazolium-based mono- and tris-branched [1]rotaxanes using a molecular transporter of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Synthesis and Characterization of Dibenzo-24-crown-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Dibenzo-24-crown-8 (DB24C8), a macrocyclic polyether with significant applications in host-guest chemistry, phase-transfer catalysis, and as a component in the design of molecular machines and ion-selective sensors.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the condensation of two molecules of catechol with two molecules of a suitable dihalo-polyethylene glycol derivative in the presence of a base. The base deprotonates the hydroxyl groups of catechol, forming a nucleophilic phenoxide that subsequently displaces the halide from the polyethylene glycol chain via an SN2 reaction to form the macrocyclic ether.

A detailed experimental protocol, adapted from a well-established procedure for a similar crown ether, is provided below.

Experimental Protocol: Synthesis of this compound

This procedure is adapted from the Organic Syntheses preparation of Dibenzo-18-crown-6 and is modified for the synthesis of this compound.[1]

Materials:

-

Catechol

-

1,8-dichloro-3,6-dioxaoctane

-

Sodium hydroxide (pellets)

-

n-Butanol

-

Concentrated hydrochloric acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Procedure:

-

A dry 5-liter, three-necked flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.

-

The flask is charged with catechol (2.0 equivalents) and n-butanol.

-

With stirring, sodium hydroxide pellets (2.05 equivalents) are added. The mixture is heated to reflux under a nitrogen atmosphere.

-

A solution of 1,8-dichloro-3,6-dioxaoctane (1.0 equivalent) in n-butanol is added dropwise to the refluxing mixture over a period of 2 hours.

-

The reaction mixture is refluxed with vigorous stirring for an additional 16-18 hours.

-

After cooling, the mixture is acidified with concentrated hydrochloric acid.

-

The n-butanol is removed by steam distillation or under reduced pressure.

-

The remaining aqueous residue is extracted with dichloromethane.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from a suitable solvent, such as acetone or ethanol, to yield a white crystalline solid.

Characterization of this compound

The successful synthesis of this compound is confirmed through various analytical techniques, including melting point determination and spectroscopic methods.

Physicochemical and Spectroscopic Data

The following tables summarize the key characterization data for this compound.

| Physicochemical Property | Value |

| Molecular Formula | C₂₄H₃₂O₈ |

| Molecular Weight | 448.51 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 100-103 °C[2] |

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.90 | m | 8H |

| -O-CH₂-CH₂-O- | 4.15 | m | 8H |

| -O-CH₂-CH₂-O- | 3.95 | m | 8H |

| -O-CH₂-CH₂-O- | 3.80 | s | 8H |

Note: The assignments for the aliphatic protons are approximate due to the complex, overlapping multiplets observed in the spectrum.

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Aromatic C-O | 149.0 | |

| Aromatic C-H | 121.5 | |

| Aromatic C-H | 114.0 | |

| Aliphatic -O-CH₂- | 71.0 | |

| Aliphatic -O-CH₂- | 69.5 |

| FT-IR (KBr Pellet) | Wavenumber (cm⁻¹) | Assignment |

| C-H (aromatic) | ~3050 | Stretch |

| C-H (aliphatic) | 2920, 2870 | Stretch |

| C=C (aromatic) | ~1590, 1500 | Stretch |

| C-O-C (aryl-alkyl ether) | ~1250, 1220 | Asymmetric Stretch |

| C-O-C (aliphatic ether) | ~1130 | Asymmetric Stretch |

| Mass Spectrometry (Electron Ionization) | m/z | Assignment |

| 448.2 | [M]⁺ (Molecular Ion) | |

| 137 | Fragment | |

| 121 | Fragment | |

| 109 | Fragment |

Visualizing the Synthesis and Characterization Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and the characterization workflow for this compound.

Caption: Synthesis of this compound.

Caption: Characterization workflow for this compound.

References

A Comprehensive Technical Guide to Dibenzo-24-crown-8: Properties, Synthesis, and Complexation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Dibenzo-24-crown-8 (DB24C8), a macrocyclic polyether with significant applications in supramolecular chemistry, materials science, and analytical chemistry. This document details its core characteristics, experimental protocols for its synthesis and for studying its complexation behavior, and visual representations of key processes.

Core Physical and Chemical Properties

This compound is a white, crystalline solid at room temperature.[1] Its structure, characterized by a 24-membered ring containing eight oxygen atoms interspersed with ethylene bridges and two benzene rings, imparts a unique ability to form stable complexes with various cations.[2] This property is central to its utility as a phase-transfer catalyst and in the construction of molecular machines like rotaxanes.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₂O₈ | |

| Molecular Weight | 448.51 g/mol | |

| CAS Number | 14174-09-5 | |

| Melting Point | 103-105 °C | |

| Boiling Point | ~517 °C (estimate) | |

| Density | ~1.16 g/cm³ (estimate) | |

| Appearance | White to light yellow powder/crystal | |

| Solubility | Soluble in hot methanol. |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Technique | Key Features | Reference |

| ¹H NMR | Signals corresponding to the aromatic and aliphatic protons of the crown ether structure. | [3] |

| ¹³C NMR | Resonances for the carbon atoms in the benzene rings and the ethylene oxide units. | [3] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. | |

| Infrared (IR) | Characteristic peaks for C-O-C (ether) and aromatic C-H bonds. |

Experimental Protocols

This section provides detailed methodologies for the synthesis of a this compound derivative and for the investigation of its cation complexation via solvent extraction.

Synthesis of a this compound-functionalized Monomer

While the direct synthesis of the parent this compound involves the reaction of catechol with the appropriate ω,ω'-dichloropolyether, this section details the synthesis of a derivative, 2-(1,6-Dioxo-2,5-diaza-7-oxamyl)this compound, which is useful for creating functional polymers.[1][4]

Step 1: Synthesis of N-(2-Carboxythis compound)-succinimide [4]

-

To a stirred solution of 2-carboxythis compound (0.970 mmol) and N-hydroxysuccinimide (0.980 mmol) in 20 mL of DMF, add dicyclohexylcarbodiimide (1.27 mmol).

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the solution by suction filtration to remove the white precipitate (dicyclohexylurea).

-

Evaporate the filtrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a methanol:dichloromethane (1:19) eluent.

-

Recrystallize the product from isopropanol to afford the succinimide derivative as a white solid.

Step 2: Synthesis of 2-[(2-Aminoethyl) carbamoyl]this compound [4]

-

Add a solution of N-(2-Carboxythis compound) succinimide (0.990 mmol) in 12 mL of acetonitrile to a solution of ethylenediamine (20.0 mmol) in 8 mL of acetonitrile.

-

Stir the mixture at room temperature for 2 hours.

-

Filter the solution to remove any precipitate and wash with acetonitrile.

-

Evaporate the filtrate in vacuo to obtain the crude amine product as a pale yellow solid. This product is typically used in the next step without further purification.

Step 3: Synthesis of 2-(1,6-Dioxo-2,5-diaza-7-oxamyl)this compound [4]

-

To a mixture of the crude amine from Step 2 and triethylamine (1.94 mmol) in 6 mL of dichloromethane at 0 °C, add acryloyl chloride (1.84 mmol).

-

Stir the resulting mixture at 0 °C for 1 hour, and then at room temperature for 19 hours.

-

Quench the reaction with a saturated sodium bicarbonate solution (6 mL) and dilute with dichloromethane.

-

Perform an extraction and re-extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with a saturated NaCl aqueous solution, dry over MgSO₄, filter, and evaporate in vacuo to yield the final monomer.

Solvent Extraction of Barium(II) with this compound

This protocol describes a method for the extractive separation of trace levels of barium using this compound.[5]

Materials:

-

Standard solution of Barium(II)

-

Picric acid solution (0.008-0.05 M)

-

This compound solution in nitrobenzene (0.0008-0.01 M)

-

Stripping agents: Nitric acid (1-10 M), Hydrochloric acid (0.1-2.0 M), Perchloric acid (1-10 M), or Hydrobromic acid (1-8 M)

-

Separatory funnels

-

pH meter

-

Spectrophotometer or other suitable analytical instrument for barium determination

Procedure:

-

Take an aqueous solution containing a known amount of Barium(II) (e.g., 2.5-25 ppm) and adjust the picric acid concentration to be within the range of 0.008-0.05 M.

-

Transfer the aqueous solution to a separatory funnel.

-

Add an equal volume of the this compound solution in nitrobenzene.

-

Shake the funnel vigorously for a sufficient time to ensure complete extraction equilibrium.

-

Allow the two phases to separate completely.

-

Separate the organic phase containing the barium-crown ether complex.

-

To strip the barium from the organic phase, add an equal volume of the chosen stripping agent (e.g., 1 M HNO₃) to the separatory funnel containing the organic phase.

-

Shake vigorously to transfer the barium back to the aqueous phase.

-

Allow the phases to separate and collect the aqueous phase.

-

Analyze the barium concentration in the stripped aqueous phase using a suitable analytical technique.

Visualizations of Key Processes

The following diagrams, created using the DOT language, illustrate the synthesis of a this compound derivative and the experimental workflow for cation extraction.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Alkali Metal Ion-Binding Copolymers Bearing this compound Ether Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound(14174-09-5) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

Dibenzo-24-crown-8 molecular structure and conformation.

An In-depth Technical Guide on the Molecular Structure and Conformation of Dibenzo-24-crown-8 (DB24C8)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DB24C8) is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms, fused to two benzene rings. Its large, flexible cavity and the electronic influence of the aromatic groups make it a subject of significant interest in supramolecular chemistry, particularly for its ability to form stable and selective complexes with various guest ions and molecules. Understanding the intricate relationship between its molecular structure and conformational dynamics is critical for its application in areas such as ion sensing, phase-transfer catalysis, and the design of molecular machines. This guide provides a detailed overview of the structural and conformational properties of DB24C8, supported by quantitative data, experimental protocols, and logical workflow diagrams.

Molecular Structure of this compound

The fundamental structure of DB24C8 consists of a 24-atom macrocycle composed of eight oxygen atoms and sixteen carbon atoms. This polyether ring is symmetrically substituted with two catechol (1,2-dihydroxybenzene) units, giving the molecule its 'dibenzo' prefix. The presence of the benzo groups imparts rigidity to parts of the macrocycle and influences its electronic properties and solubility. The flexible ethyleneoxy (-OCH₂CH₂O-) linkages, however, allow the molecule to adopt a variety of conformations in both solid and solution states.

Conformational Analysis

The conformational landscape of DB24C8 is complex, characterized by a dynamic equilibrium between multiple conformers. This flexibility is central to its function as a host molecule, allowing it to adapt its shape to encapsulate guest species of different sizes and shapes. The most significant conformational isomers are often described as "open" and "closed" forms.

-

Open Conformation: In the absence of a suitable guest or in specific solvent environments, DB24C8 can exist in an extended, or "open," conformation. In this form, the two benzo groups are relatively far apart.

-

Closed (or Wraparound) Conformation: Upon complexation with a guest cation like potassium (K⁺) or sodium (Na⁺), the flexible polyether chain wraps around the ion. This interaction often forces the two benzo groups closer together, resulting in a "closed" or folded conformation.[1][2] This conformational change is driven by the optimization of host-guest interactions, primarily ion-dipole forces between the cation and the ether oxygen atoms.

Cryogenic ion mobility-mass spectrometry (IM-MS) has been a powerful tool for distinguishing these conformers in the gas phase. At low temperatures (e.g., 86 K), the interconversion between open and closed forms can be slowed, allowing for their separation and characterization.[1][2] For instance, studies on K⁺(DB24C8) complexes have shown a clear separation of two conformer sets, attributed to these open and closed forms, where the distance between the benzene rings is greater or less than 6 Å, respectively.[1]

Quantitative Structural Data

X-ray crystallography provides precise data on the solid-state structure of DB24C8 and its complexes. The following tables summarize key crystallographic and structural parameters from published studies.

Table 1: Crystallographic Data for this compound and its Complexes

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| (I₂)@(db24c8) | C₂₄H₃₂I₂O₈ | Triclinic | P-1 | 4.850 | 12.037 | 12.804 | 64.56 | 86.82 | 83.89 | [3] |

| [Na(DB24C8)]PF₆ | C₂₄H₃₂F₆NaO₈P | Monoclinic | C2/c | 19.629 | 10.755 | 17.425 | 90 | 90.21 | 90 | [4] |

| bis-(KSCN)-DB24C8 | C₂₆H₃₂K₂N₂O₈S₂ | - | - | - | - | - | - | - | - | [5] |

Data for the bis-(KSCN)-DB24C8 complex was noted in the literature, but specific unit cell parameters were not provided in the snippet.

Table 2: Selected Bond Distances and Torsion Angles for Uncomplexed and Complexed DB24C8

| Parameter | Uncomplexed DB24C8 (in (I₂)@(db24c8)) | [Na(DB24C8)]⁺ Complex | Description |

| Avg. Na-O Distance (Å) | N/A | 2.72 | Average distance between the sodium ion and the eight ether oxygen atoms.[4] |

| C-O Bond Lengths (Å) | ~1.37 - 1.44 | ~1.36 - 1.45 | Typical range for C-O ether bonds. |

| C-C Bond Lengths (Å) | ~1.49 - 1.52 | ~1.48 - 1.53 | Typical range for C-C single bonds in the ethyleneoxy units. |

| Torsion Angles (C-O-C-C) | Variable | Variable | The conformation of the polyether chain is defined by the sequence of torsion angles. |

| Torsion Angles (O-C-C-O) | Variable | Variable | These angles determine the gauche/anti arrangement of the ethylene units. |

Note: Extracting precise, comprehensive torsion angle data requires analysis of full crystallographic information files (CIFs), which are not fully provided in the search results. The variability of these angles is a key indicator of the molecule's flexibility.

Key Experimental Protocols

Single-Crystal X-ray Crystallography

This technique is essential for determining the precise three-dimensional structure of DB24C8 in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals are paramount. A common method is slow evaporation or vapor diffusion.

-

Protocol Example (Slow Evaporation): Dissolve DB24C8 (and the guest salt, if forming a complex) in a suitable solvent or solvent mixture (e.g., ethanol, acetonitrile, chloroform) to create a saturated or near-saturated solution. The vessel is covered in a way that allows for very slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Protocol Example (Vapor Diffusion): Place the saturated solution of the sample in a small, open vial. This vial is then placed inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the sample's solution, reducing its solubility and promoting gradual crystallization.

-

-

Data Collection:

-

A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head, often cryo-cooled with liquid nitrogen (e.g., at 100-173 K) to minimize thermal motion and radiation damage.[6]

-

The crystal is placed in a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[6]

-

A modern diffractometer (e.g., equipped with a CCD or Image Plate detector) is used to collect a series of diffraction patterns as the crystal is rotated.[6]

-

-

Structure Solution and Refinement:

-

The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group.

-

The structure is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map and atomic model.

-

The atomic positions and thermal parameters are refined using full-matrix least-squares methods against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to probe the structure and dynamics of DB24C8 in solution, especially to monitor conformational changes upon guest complexation.

Methodology:

-

Sample Preparation:

-

Prepare a solution of DB24C8 in a deuterated solvent (e.g., CD₃CN, CDCl₃, DMSO-d₆) at a typical concentration for ¹H NMR (e.g., 1-10 mM).

-

-

Titration Experiment for Complexation Study:

-

Acquire a spectrum of the free DB24C8 host.

-

Prepare a stock solution of the guest salt (e.g., KPF₆, NH₄PF₆) in the same deuterated solvent.

-

Add incremental amounts (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 equivalents) of the guest salt solution to the NMR tube containing the host.

-

Acquire a spectrum after each addition, ensuring temperature equilibrium (e.g., 298 K).

-

-

Data Acquisition:

-

Spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Key nuclei to observe are ¹H and ¹³C.

-

-

Data Analysis:

-

Monitor the chemical shifts of the protons in the DB24C8 molecule, particularly the aromatic protons and the methylene (-OCH₂-) protons.

-

Significant shifts in proton signals upon addition of the guest indicate complex formation and a change in the chemical environment, reflecting the conformational rearrangement of the host.

-

Cryogenic Ion Mobility-Mass Spectrometry (IM-MS)

IM-MS separates ions in the gas phase based on their size and shape (collision cross-section), making it ideal for studying different conformers.

Methodology:

-

Ion Generation:

-

Prepare a dilute solution (e.g., in methanol or acetonitrile) of DB24C8 and the guest salt.

-

Generate ions of the host-guest complex using electrospray ionization (ESI).

-

-

Ion Trapping and Thermalization:

-

The generated ions are guided into an ion trap where they are cooled to a specific low temperature (e.g., 86 K) by collisions with a cold buffer gas (e.g., helium).[2] This cryogenic cooling "freezes" the ions into their stable conformations.

-

-

Mobility Separation:

-

A pulse of ions is injected into a drift tube filled with a buffer gas under a weak electric field.

-

Ions with a smaller, more compact structure (like a "closed" conformer) will experience fewer collisions and travel through the drift tube faster than ions with a larger, more open structure.

-

-

Mass Analysis:

-

The mobility-separated ions are then analyzed by a mass spectrometer to confirm their mass-to-charge ratio.

-

-

Data Analysis:

-

The arrival time distribution shows different peaks corresponding to different conformers. By calibrating the instrument, these arrival times can be converted to collision cross-sections (CCS), which can be compared with theoretical values calculated for computationally-optimized structures (e.g., from DFT).

-

Visualized Workflows and Conformations

The following diagrams illustrate key processes and concepts related to the conformational analysis of DB24C8.

Caption: Workflow for Conformational Analysis of DB24C8.

Caption: Conformational Change of DB24C8 upon Guest Binding.

Conclusion

The molecular architecture of this compound, characterized by a large, flexible polyether ring flanked by two rigid benzo groups, gives rise to a rich conformational landscape. Its ability to transition from an "open" to a "closed," wraparound conformation is the cornerstone of its function in host-guest chemistry. The precise characterization of these structures and their dynamics, achieved through a combination of X-ray crystallography, NMR spectroscopy, and ion mobility-mass spectrometry, is crucial for the rational design of new supramolecular systems. The quantitative data and experimental frameworks presented in this guide offer a comprehensive resource for researchers leveraging the unique properties of DB24C8 in chemical and pharmaceutical sciences.

References

- 1. Conformation of K+(Crown Ether) Complexes Revealed by Ion Mobility-Mass Spectrometry and Ultraviolet Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of Dibenzo-24-crown-8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Dibenzo-24-crown-8, a significant macrocyclic polyether. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly within the pharmaceutical and materials science industries. This document outlines the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

While specific peak assignments and coupling constants require access to raw spectral data, typical proton NMR spectra of this compound would exhibit characteristic signals for the aromatic and ether protons. The aromatic protons would appear in the downfield region (typically δ 6.8-7.0 ppm), while the numerous chemically similar protons of the ethylene oxide units would give rise to complex multiplets in the upfield region (typically δ 3.5-4.2 ppm). The integration of these signals would correspond to the number of protons in each environment.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Ar-H) | ~ 6.8 - 7.0 | Multiplet |

| Ether (-O-CH₂-CH₂-O-) | ~ 3.7 - 4.2 | Multiplet |

| Ether (Ar-O-CH₂-) | ~ 4.1 - 4.3 | Multiplet |

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation of the crown ether.

Table 2: ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides key information about the carbon framework of the molecule.

| Carbon Type | Reported Chemical Shift (δ, ppm) |

| Aromatic (Ar-C-O) | ~148-149 |

| Aromatic (Ar-C-H) | ~114-122 |

| Ether (-O-CH₂-CH₂-O-) | ~69-71 |

Data sourced from publicly available spectral databases.[1]

Table 3: IR Spectroscopic Data

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the C-O-C stretching of the ether linkages and vibrations of the aromatic rings.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| C-O-C (Ether) Stretch | ~1100 - 1150 | Strong |

| C-H (Aromatic) Stretch | ~3050 - 3100 | Medium |

| C=C (Aromatic) Stretch | ~1500 - 1600 | Medium-Strong |

| C-H (Aliphatic) Stretch | ~2850 - 2950 | Medium |

Note: The spectrum is typically acquired using a KBr pellet or as a thin film.

Table 4: Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound reveals the molecular ion peak and characteristic fragmentation patterns.

| m/z (Mass-to-Charge Ratio) | Assignment | Relative Intensity |

| 448.2 | [M]⁺ (Molecular Ion) | Present |

| 136 | Fragment | Top Peak |

| 121 | Fragment | 2nd Highest |

| 137 | Fragment | 3rd Highest |

The molecular formula of this compound is C₂₄H₃₂O₈, with a molecular weight of approximately 448.51 g/mol .[2][3]

Experimental Protocols

The following are generalized yet detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube. The solvent height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. ¹H and ¹³C NMR Acquisition:

-

The NMR spectra can be recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR.

-

Before data acquisition, the magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming to obtain sharp, well-resolved peaks.

-

For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters include a 90° pulse angle, a spectral width of approximately 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of finely ground this compound into an agate mortar.

-

Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Gently mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture into a pellet press die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

2. FT-IR Spectrum Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

A background spectrum of a blank KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

1. Sample Introduction and Ionization:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

For electron ionization (EI), the sample is vaporized in the ion source and bombarded with a beam of high-energy electrons (typically 70 eV).[4] This process causes the molecule to ionize and fragment.

2. Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The detector records the abundance of each ion, generating a mass spectrum that plots ion intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a macrocyclic compound such as this compound.

References

Crystal Structure of Dibenzo-24-crown-8 Complexes: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the crystal structures of dibenzo-24-crown-8 (DB24C8) complexes, targeting researchers, scientists, and professionals in drug development. It delves into the synthesis, structural characterization, and key crystallographic parameters of these complexes, with a focus on host-guest interactions.

Introduction

This compound (DB24C8) is a macrocyclic polyether with a 24-membered ring containing eight oxygen atoms and two benzene rings. This large and flexible cavity allows DB24C8 to form stable complexes with a variety of guest species, including metal cations, organic molecules, and neutral compounds.[1][2] The study of the crystal structure of these complexes through single-crystal X-ray diffraction provides invaluable insights into the nature of the host-guest interactions, coordination geometries, and conformational changes in the crown ether upon complexation.[3] This understanding is crucial for the rational design of new host-guest systems with applications in areas such as ion sensing, phase-transfer catalysis, and drug delivery.

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis and crystallographic analysis of DB24C8 complexes, based on established methodologies for crown ether chemistry.

Synthesis of this compound Complexes

The synthesis of DB24C8 complexes is typically achieved through the direct reaction of the crown ether with the desired guest species in a suitable solvent.

General Procedure for Metal Cation Complexation:

-

Dissolution: this compound is dissolved in a minimal amount of a suitable organic solvent, such as methanol, ethanol, or acetonitrile.

-

Guest Addition: A solution of the metal salt (e.g., potassium thiocyanate, sodium hexafluorophosphate) in the same or a compatible solvent is added dropwise to the DB24C8 solution at room temperature with constant stirring. The molar ratio of crown ether to metal salt is typically 1:1 or 1:2, depending on the expected stoichiometry of the complex.[1]

-

Reaction: The reaction mixture is stirred for a period ranging from a few hours to overnight to ensure complete complex formation.

-

Isolation: The resulting complex may precipitate out of the solution upon standing or can be isolated by slow evaporation of the solvent. The solid product is then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

General Procedure for Organic Cation Complexation:

-

Molar Equivalence: Equimolar amounts of this compound and the organic salt (e.g., tropylium tetrafluoroborate) are dissolved separately in a suitable solvent like acetonitrile.

-

Mixing: The two solutions are mixed and stirred at room temperature.

-

Crystallization: The complex is typically crystallized by slow evaporation of the solvent or by vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture.

Single-Crystal X-ray Diffraction Analysis

High-quality single crystals are essential for determining the precise three-dimensional structure of the DB24C8 complexes.

Crystallization Techniques:

-

Slow Evaporation: The synthesized complex is dissolved in a suitable solvent or solvent mixture (e.g., methanol, acetonitrile, or chloroform/hexane) in a loosely covered vial. Slow evaporation of the solvent over several days to weeks can yield diffraction-quality crystals.

-

Vapor Diffusion: A solution of the complex in a relatively polar solvent is placed in a small open vial, which is then placed in a larger sealed container containing a less polar solvent in which the complex is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the complex, promoting crystallization.

-

Layering: A concentrated solution of the complex is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two liquids over time.

Data Collection and Structure Refinement:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and potential crystal degradation.

-

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.

-

The collected diffraction data are processed to determine the unit cell parameters and space group.

-

The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.

-

All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Data Presentation: Crystallographic Data of Selected DB24C8 Complexes

The following tables summarize the available crystallographic data for selected this compound complexes. While extensive searches of publicly available literature were conducted, detailed bond lengths and angles are often found within the full text of peer-reviewed articles, which may not be openly accessible. The provided data is based on information from abstracts and available crystallographic information files. For complete datasets, researchers are encouraged to consult the original publications.

Table 1: Crystal Data and Structure Refinement for DB24C8 Complexes

| Parameter | [DB24C8]·[Tropylium]BF₄ | [DB24C8]·2[KSCN] | [DB24C8]·[NaPF₆] |

| Formula | C₃₁H₃₇BF₄O₈ | C₂₆H₃₂K₂N₂O₈S₂ | C₂₄H₃₂F₆NaO₈P |

| Crystal System | Monoclinic | Orthorhombic | Data not available |

| Space Group | P2₁/n | Pbcn | Data not available |

| a (Å) | 14.158(2) | 19.629(11) | Data not available |

| b (Å) | 14.791(2) | 10.755(6) | Data not available |

| c (Å) | 16.384(2) | 17.425(31) | Data not available |

| α (°) | 90 | 90 | Data not available |

| β (°) | 93.90(1) | 90 | Data not available |

| γ (°) | 90 | 90 | Data not available |

| Volume (ų) | 3418.9(8) | 3681(2) | Data not available |

| Z | 4 | 4 | Data not available |

| Reference | [4] | [1] | [5] |

Table 2: Selected Bond Lengths and Angles for DB24C8 Complexes

| Complex | Bond/Angle | Length (Å) / Angle (°) | Reference |

| [DB24C8]·[Tropylium]BF₄ | C-C (avg. in Tropylium) | 1.35 | |

| C-C-C (avg. in Tropylium) | 129 | ||

| [DB24C8]·2[KSCN] | K-O | Data not available in abstract | [1] |

| K-N | Data not available in abstract | [1] | |

| [DB24C8]·[NaPF₆] | Na-O | Data not available in abstract | [5] |

Note: Detailed bond lengths and angles for the KSCN and NaPF₆ complexes are expected to be present in the full-text publications of the cited references.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the key processes in the study of DB24C8 complexes.

Conclusion

The crystal structures of this compound complexes reveal a rich and diverse coordination chemistry. The large, flexible macrocycle can adapt its conformation to encapsulate a wide range of guest species, from small alkali metal cations to larger organic cations. The primary interactions governing complex formation are ion-dipole interactions between the oxygen atoms of the crown ether and the guest cation, as well as π-π stacking interactions when aromatic guests are involved.[4] The detailed structural information obtained from X-ray crystallography is fundamental to understanding the principles of molecular recognition and provides a solid foundation for the future design of supramolecular systems with tailored properties for various scientific and industrial applications. Further research, particularly in obtaining and analyzing the full crystallographic data for a wider range of DB24C8 complexes, will continue to advance this exciting field.

References

- 1. unifr.ch [unifr.ch]

- 2. US3020123A - Preparation of metal thiocyanates and werner complexes thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Metal Ion Complexation and Computational Studies of Thio Oxocrown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crowning Proteins: Modulating the Protein Surface Properties using Crown Ethers - PMC [pmc.ncbi.nlm.nih.gov]

The Serendipitous Discovery and Enduring Legacy of Dibenzo Crown Ethers: A Technical Guide

The accidental synthesis of the first crown ether, dibenzo-18-crown-6, by Charles J. Pedersen in 1961 marked a pivotal moment in chemistry, opening the door to the vast field of supramolecular chemistry and host-guest interactions. This technical guide delves into the history of this discovery, provides detailed experimental protocols for the synthesis of these macrocycles, presents their cation binding properties in a structured format, and explores their applications, particularly in the realm of biological systems and drug development.

A Fortuitous Discovery: The Birth of Crown Ethers

Working as a chemist at DuPont, Charles J. Pedersen was not initially seeking to create macrocyclic polyethers.[1] His research was focused on synthesizing multidentate ligands for the complexation of vanadium and copper to control their catalytic activity.[2] During an attempt to prepare a phenolic ligand from catechol and bis(2-chloroethyl)ether, Pedersen isolated a small quantity of a white, crystalline byproduct in a mere 0.4% yield.[2] Intrigued by its unusual properties, including its ability to render sodium salts soluble in organic solvents, he embarked on a thorough investigation. This unexpected "goo" was identified as 2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclo-octadeca-2,11-diene, which he later named dibenzo-18-crown-6.[2] This serendipitous discovery was the first neutral synthetic compound capable of complexing alkali metal cations, a finding that would earn Pedersen a share of the 1987 Nobel Prize in Chemistry.[1][3]

Synthesis of Dibenzo-18-Crown-6: A Detailed Experimental Protocol

The synthesis of dibenzo-18-crown-6 is a classic example of a Williamson ether synthesis, involving the reaction of a phenoxide with an alkyl halide. The procedure has been refined over the years to improve yields. Below is a detailed protocol adapted from established methods.

Experimental Protocol: Synthesis of Dibenzo-18-Crown-6

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Bis(2-chloroethyl) ether

-

Sodium hydroxide (pellets)

-

n-Butanol

-

Concentrated hydrochloric acid

-

Methanol

-

Acetone

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add catechol (2.0 equivalents) and n-butanol.

-

Base Addition: While stirring, add sodium hydroxide pellets (2.0 equivalents) to the flask.

-

First Alkylation: Heat the mixture to reflux (approximately 115 °C). A solution of bis(2-chloroethyl) ether (1.0 equivalent) in n-butanol is then added dropwise from the dropping funnel over a period of 1-2 hours. The reaction mixture is refluxed for an additional hour.

-

Second Base and Alkylation Step: After cooling the mixture slightly, add another portion of sodium hydroxide pellets (2.0 equivalents). The mixture is brought back to reflux, and a second equivalent of bis(2-chloroethyl) ether in n-butanol is added dropwise over 1-2 hours.

-

Cyclization: The reaction mixture is then refluxed with vigorous stirring for at least 16 hours to ensure complete cyclization.

-

Workup: After the reflux period, the mixture is cooled and acidified with concentrated hydrochloric acid. A significant portion of the n-butanol is removed by distillation.

-

Isolation and Purification: The resulting slurry is cooled, and the crude product is collected by vacuum filtration. The solid is washed with water and then methanol to remove unreacted starting materials and inorganic salts. The crude dibenzo-18-crown-6 can be further purified by recrystallization from a suitable solvent such as acetone to yield a white crystalline solid.

Characterization of Dibenzo-18-Crown-6

The identity and purity of the synthesized dibenzo-18-crown-6 can be confirmed using various spectroscopic techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons of the crown ether.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will show distinct peaks for the different carbon environments in the molecule.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-O-C ether linkages and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

Quantitative Data on Cation Binding

A hallmark of dibenzo crown ethers is their ability to selectively bind cations, with the selectivity being influenced by the relative sizes of the cation and the crown ether's cavity. The stability of these complexes is quantified by the stability constant (log K).

| Cation | Ionic Radius (Å) | Solvent System | Log K |

| Li⁺ | 0.76 | Aqueous | 1.25 |

| Na⁺ | 1.02 | Aqueous | 1.68 |

| K⁺ | 1.38 | Aqueous | 2.08 |

| Rb⁺ | 1.52 | Aqueous | 1.57 |

| Cs⁺ | 1.67 | Aqueous | 0.99 |

| Ce³⁺ | 1.01 | Acetonitrile-Dimethylformamide | Varies with solvent composition |

| Y³⁺ | 0.90 | Acetonitrile-Dimethylformamide | Varies with solvent composition |

| UO₂²⁺ | - | Acetonitrile-Dimethylformamide | Varies with solvent composition |

| Sr²⁺ | 1.18 | Acetonitrile-Dimethylformamide | Varies with solvent composition |

Note: The stability constants can vary significantly with the solvent system due to differences in solvation energies of the cation and the crown ether-cation complex.[4][5]

Visualizing the Function: Dibenzo Crown Ethers in Action

The unique ability of dibenzo crown ethers to encapsulate cations makes them valuable tools in various applications, including as phase-transfer catalysts, in ion-selective electrodes, and in biological systems as ionophores. Their potential in drug delivery is an active area of research.

Dibenzo Crown Ether as an Ionophore: A Simplified Signaling Pathway

Dibenzo crown ethers can act as synthetic ion channels, facilitating the transport of ions across biological membranes. This process can be visualized as a simplified signaling pathway.

Caption: Simplified workflow of ion transport across a cell membrane mediated by Dibenzo-18-Crown-6.

A Conceptual Workflow for Dibenzo Crown Ether in Drug Delivery

The ability of crown ethers to form host-guest complexes can be exploited for targeted drug delivery. A functionalized dibenzo crown ether could act as a carrier for a cationic drug, releasing it under specific physiological conditions.

Caption: Conceptual workflow for a dibenzo crown ether-based drug delivery system.

Conclusion

From a serendipitous laboratory observation to a cornerstone of supramolecular chemistry, the journey of dibenzo crown ethers is a testament to the power of scientific curiosity. Their unique structural and functional properties have not only enriched our fundamental understanding of molecular recognition but have also paved the way for innovative applications in diverse fields, from materials science to medicine. The ongoing research into functionalized dibenzo crown ethers promises to unlock even more of their potential, particularly in the development of sophisticated drug delivery systems and novel therapeutic agents.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. NMR and computational studies of ammonium ion binding to dibenzo-18-crown-6 | NSF Public Access Repository [par.nsf.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Binding selectivity of dibenzo-18-crown-6 for alkali metal cations in aqueous solution: A density functional theory study using a continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

Dibenzo-24-crown-8 CAS number and MDL number.

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzo-24-crown-8 (DB24C8) is a macrocyclic polyether with the chemical formula C₂₄H₃₂O₈. It belongs to the class of crown ethers, which are known for their ability to selectively bind specific cations within their central cavity. The presence of two benzo groups fused to the polyether ring imparts a degree of rigidity to the molecule and influences its complexation behavior. This technical guide provides an in-depth overview of the key identifiers, physicochemical properties, and significant applications of this compound, with a focus on its utility in research and development.

Core Identifiers and Physicochemical Properties

The fundamental identification numbers and key physical properties of this compound are summarized below.

| Identifier/Property | Value |

| CAS Number | 14174-09-5[1][2][3][4] |

| MDL Number | MFCD00005101[1][2][5][6] |

| Molecular Formula | C₂₄H₃₂O₈[1][3][4][5] |

| Molecular Weight | 448.51 g/mol [1][2][4][5] |

| Melting Point | 103-105 °C[2][4] |

| Appearance | White to light yellow powder or crystals |

Key Applications and Experimental Protocols

This compound is a versatile molecule with applications spanning various fields of chemistry and materials science. Its ability to form stable complexes with metal ions and organic cations is central to its utility.

Phase-Transfer Catalysis

This compound functions as an effective phase-transfer catalyst (PTC). In biphasic reaction systems, where reactants are present in immiscible liquid or solid-liquid phases, DB24C8 can transport one of the reactants (typically an inorganic salt) into the organic phase, thereby accelerating the reaction rate.

Experimental Protocol: Synthesis of Monodispersed Iron-Platinum (FePt) Alloy Nanoparticles

This protocol describes the use of this compound as a phase-transfer catalyst in the synthesis of FePt nanoparticles.[2]

-

Reactant Preparation : Prepare separate solutions of H₂PtCl₆·6H₂O and FeCl₂·4H₂O.

-

Reaction Mixture : In a suitable reaction vessel, combine the platinum and iron precursor solutions.

-

Catalyst Addition : Introduce this compound to the reaction mixture. The crown ether will facilitate the transfer and reduction of the metal salts.

-

Thermal Decomposition : Heat the mixture under controlled temperature conditions to induce the co-reduction of the metal precursors and the formation of FePt alloy nanoparticles.

-

Nanoparticle Isolation : After the reaction is complete, the synthesized monodispersed FePt nanoparticles can be isolated from the reaction medium through standard procedures such as centrifugation and washing.

Complexation with Metal Ions

The cavity size of this compound is well-suited for complexing with larger alkali metal cations, such as potassium (K⁺), rubidium (Rb⁺), and cesium (Cs⁺), as well as with some other metal ions. The stability of these complexes is influenced by the solvent system.

Experimental Protocol: Conductometric Titration for Determining Complex Formation Constants

This method is used to study the thermodynamics of complexation between this compound and various metal ions in solution.

-

Solution Preparation : Prepare a solution of this compound of known concentration in a specific solvent or solvent mixture (e.g., acetonitrile-nitromethane).

-

Titration Setup : Place the crown ether solution in a conductivity cell equipped with a magnetic stirrer and a microburette.

-

Titration : While continuously monitoring the molar conductance of the solution, titrate it with a solution of the metal salt (e.g., KCl, RbCl, CsCl) of known concentration.

-

Data Analysis : Plot the molar conductance as a function of the molar ratio of the metal ion to the crown ether. The change in the slope of the curve indicates the stoichiometry of the complex formed. The formation constant (K_f) of the 1:1 complex can be calculated by fitting the conductance-mole ratio data to a suitable theoretical model.

-

Thermodynamic Parameters : By performing the conductometric titration at different temperatures, the enthalpy (ΔH°) and entropy (ΔS°) changes of the complexation reaction can be determined from the temperature dependence of the formation constants.

Synthesis of Functional Polymers

This compound can be chemically modified and incorporated into polymer chains to create materials with specific ion-binding properties. These functionalized polymers have potential applications in areas such as ion-selective sensors and separation media.

Experimental Protocol: Synthesis of a this compound-bearing Acrylamide Monomer

This protocol outlines the synthesis of a monomer that can be used for the radical copolymerization to produce DB24C8-functionalized polymers.

-

Activation of Carboxy-DB24C8 : Start with 2-carboxythis compound. React it with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent (e.g., DMF) to form the succinimide ester derivative.

-

Amination : React the activated ester of DB24C8 with an excess of ethylenediamine. This step introduces a primary amine group.

-

Acryloylation : React the amino-functionalized DB24C8 with acryloyl chloride in the presence of a base (e.g., triethylamine) to yield the final acrylamide monomer bearing the this compound moiety.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Phase-transfer catalysis workflow of this compound.

References

Health and safety information for Dibenzo-24-crown-8.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for Dibenzo-24-crown-8. The information herein is compiled from safety data sheets, chemical databases, and general laboratory safety guidelines to ensure a high standard of safety for professionals handling this compound.

Chemical and Physical Properties

This compound is a macrocyclic polyether. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 14174-09-5 | [1][2][3] |

| Molecular Formula | C₂₄H₃₂O₈ | [1][3] |

| Molecular Weight | 448.51 g/mol | [2] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 103-105 °C | [2][4] |

| Storage Temperature | Room temperature, recommended <15°C in a cool, dark place | |

| Solubility | Soluble in hot methanol |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory tract.

GHS Classification

The GHS classification for this compound is summarized in Table 2.

| Hazard Class | Category |

| Skin irritation | 2 |

| Eye irritation | 2A |

| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 |

Source:[1]

Hazard and Precautionary Statements

The hazard (H) and precautionary (P) statements associated with this compound are crucial for safe handling and are outlined in Table 3.

| Type | Code | Statement |

| Hazard | H315 | Causes skin irritation |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray |

| P264 | Wash skin thoroughly after handling | |

| P271 | Use only outdoors or in a well-ventilated area | |

| P280 | Wear protective gloves/eye protection/face protection | |

| P302+P352 | IF ON SKIN: Wash with plenty of water | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |

| P312 | Call a POISON CENTER/doctor if you feel unwell | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention | |

| P337+P313 | If eye irritation persists: Get medical advice/attention | |

| P362+P364 | Take off contaminated clothing and wash it before reuse | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed | |

| P405 | Store locked up | |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations |

Toxicological Information

Experimental Protocols for Safe Handling

Due to the absence of specific safety assessment protocols for this compound, a general protocol for handling potentially hazardous chemical powders in a laboratory setting is provided below. This protocol is based on the precautionary statements and standard laboratory safety practices.

Objective: To safely handle this compound, minimizing exposure to personnel and the environment.

Materials:

-

This compound solid

-

Appropriate solvent

-

Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves (or other chemically resistant gloves), lab coat, closed-toe shoes

-

Chemical fume hood

-

Spatula, weighing paper, and glassware

-

Sealed waste container

Procedure:

-

Preparation:

-

Before handling, ensure the chemical fume hood is functioning correctly.

-

Don all required PPE.

-

Prepare the work area within the fume hood by laying down absorbent bench paper.

-

Have a designated and clearly labeled waste container ready for disposal of contaminated materials.

-

-

Handling and Weighing:

-

Perform all manipulations of this compound powder inside the chemical fume hood to prevent inhalation of dust.

-

Carefully open the container. Avoid creating dust.

-

Use a clean spatula to transfer the desired amount of the compound onto weighing paper.

-

Transfer the weighed solid to the appropriate glassware for the experiment.

-

-

Dissolution (if applicable):

-

If preparing a solution, add the solvent slowly to the solid to avoid splashing.

-

Stir the mixture gently until the solid is fully dissolved.

-

-

Post-Handling:

-

Securely close the primary container of this compound.

-

Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

-

Dispose of all contaminated disposable materials (e.g., weighing paper, gloves, bench paper) in the designated sealed waste container.

-

-

Emergency Procedures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Visualized Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Workflow for the safe handling of this compound.

References

- 1. This compound | C24H32O8 | CID 84238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 二苯并-24-冠醚-8 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 14174-09-5 [chemicalbook.com]

- 5. Precautionary statements. In force from 17 October 2020. [msds-europe.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

A Technical Guide to Dibenzo-24-crown-8 for Research Applications

This guide provides an in-depth overview of Dibenzo-24-crown-8 (DB24C8), a macrocyclic polyether of significant interest in chemical research. It is intended for researchers, scientists, and professionals in drug development who are considering the use of this compound in their work. This document outlines its chemical and physical properties, identifies commercial suppliers, and details experimental protocols for its primary applications.

Introduction to this compound

This compound is a macrocyclic compound characterized by a 24-membered ring containing eight oxygen atoms, with two benzene rings fused to the polyether framework. This structure imparts a unique ability to form stable complexes with specific cations, a property that underpins its utility in various chemical applications. The oxygen atoms create a hydrophilic cavity that can selectively bind cations based on their size, while the dibenzo groups contribute to the molecule's rigidity and solubility in organic solvents.

Its primary applications in a research setting are as a phase-transfer catalyst and as a key component in the synthesis of mechanically interlocked molecules, such as rotaxanes.

Commercial Availability and Supplier Specifications

This compound is readily available from several chemical suppliers. The purity and pricing can vary, so a comparative analysis is crucial for sourcing the appropriate grade for a given research need. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities | Price (USD/g) |

| Sigma-Aldrich (Merck) | 253197 | ≥98% | 1g, 5g | ~$94.35/g |

| TCI America | D1830 | >98.0% (GC) | 1g, 5g, 25g | ~$82.00/g |

| Strem Chemicals | 08-0510 | 98% | 1g, 5g | ~$115.00/g |

| Aladdin Scientific | ALA-D154617-1g | min 98% | 1g | ~$81.73/g |

| GM Chemical Co., Ltd. | GM-0402A | ≥98.0% (HPLC) | Bulk quantities available | Inquire for pricing |

| Merck Millipore | 813755 | ≥99% (GC) | 1g, 5g | Inquire for pricing |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the suppliers' websites for the most current pricing and availability.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Reference |

| CAS Number | 14174-09-5 | [1][2] |

| Molecular Formula | C₂₄H₃₂O₈ | [1][2] |

| Molecular Weight | 448.51 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystals | [2] |

| Melting Point | 103-105 °C | [1] |

| Purity | Typically ≥98% | [1][2] |

Experimental Protocols

Synthesis of[3]Rotaxane via Stoppering Reaction

This protocol is a generalized procedure based on methodologies reported in the literature for the synthesis of[3]rotaxanes where this compound acts as the wheel threaded onto a molecular axle.

Materials:

-

This compound (DB24C8)

-

A suitable axle precursor with terminal reactive groups (e.g., a secondary ammonium salt with terminal hydroxyl or amino groups)

-

A bulky "stoppering" agent (e.g., 3,5-dimethylphenyl isocyanate)

-

An appropriate solvent (e.g., dry chloroform or dichloromethane)

-

A catalyst, if required (e.g., dibutyltin dilaurate for urethane formation)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

-

Pseudorotaxane Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the axle precursor and a molar excess (typically 1.5 to 2 equivalents) of this compound in the chosen solvent. Stir the solution at room temperature to allow for the formation of the pseudorotaxane intermediate, where the crown ether is threaded onto the axle.

-

Stoppering: To the solution containing the pseudorotaxane, add the stoppering agent. If a catalyst is required for the stoppering reaction, it should be added at this stage.

-

Reaction: The reaction mixture is then typically stirred at room temperature or heated under reflux until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to isolate the desired[3]rotaxane from unreacted starting materials and byproducts.

-

Characterization: The structure and purity of the synthesized[3]rotaxane should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Phase-Transfer Catalysis

This compound can be employed as a phase-transfer catalyst to facilitate reactions between reactants that are soluble in immiscible phases (e.g., an aqueous phase and an organic phase).

General Procedure:

-

Reaction Setup: In a reaction vessel, combine the organic reactant dissolved in a suitable organic solvent and the aqueous reactant dissolved in water.

-

Catalyst Addition: Add a catalytic amount of this compound to the biphasic mixture. The amount of catalyst is typically in the range of 1-10 mol% relative to the limiting reactant.

-